molecular formula C7H5ClO2S B13291129 3-(5-Chlorothiophen-3-yl)-3-oxopropanal

3-(5-Chlorothiophen-3-yl)-3-oxopropanal

Cat. No.: B13291129
M. Wt: 188.63 g/mol
InChI Key: QDINFUIQPCYVDE-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-3-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and an oxopropanal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)-3-oxopropanal typically involves the chlorination of thiophene followed by formylation. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

    Formylation: The 5-chlorothiophene undergoes formylation using a Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide (DMF) are used to introduce the formyl group at the 3-position, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(5-Chlorothiophen-3-yl)-3-oxopropanoic acid.

    Reduction: 3-(5-Chlorothiophen-3-yl)-3-hydroxypropanal.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as conductive polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-3-boronic acid: Similar structure but with a boronic acid group instead of an oxopropanal group.

    (5-Chlorothiophen-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an oxopropanal group.

Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

3-(5-chlorothiophen-3-yl)-3-oxopropanal

InChI

InChI=1S/C7H5ClO2S/c8-7-3-5(4-11-7)6(10)1-2-9/h2-4H,1H2

InChI Key

QDINFUIQPCYVDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)CC=O)Cl

Origin of Product

United States

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